Acid black 242

描述

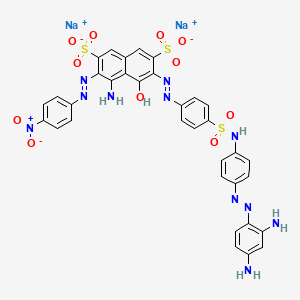

Structure

2D Structure

属性

IUPAC Name |

disodium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N11O11S3.2Na/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXKOPCQCFDBHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25N11Na2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019994 | |

| Record name | C.I. Acid Brown 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

905.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201792-73-6 | |

| Record name | C.I. Acid Brown 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Acid Black 242

Chemical Reaction Pathways for Acid Black 242 Synthesis

Precursor Compounds and Intermediate Derivatization

The foundation of the this compound molecule is built from several key precursor compounds. These include:

4-Amino-N-(4-aminophenyl)benzenesulfonamide: This compound serves as the initial building block for the dye.

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid): A crucial coupling component that contributes significantly to the final chromophore.

4-Nitrobenzenamine: Another aromatic amine that is diazotized and incorporated into the molecular structure.

Benzene-1,3-diamine: The final coupling component that completes the trisazo structure. worlddyevariety.com

The synthesis proceeds through the formation of specific intermediate compounds. The initial step involves the diazotization of 4-Amino-N-(4-aminophenyl)benzenesulfonamide. This diazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to form a monoazo intermediate.

Subsequently, 4-Nitrobenzenamine is diazotized and coupled with the previously formed monoazo intermediate under acidic conditions. This reaction yields a disazo intermediate. The final step involves the coupling of this disazo intermediate with Benzene-1,3-diamine to form the final this compound molecule. worlddyevariety.com

| Step | Reactant 1 | Reactant 2 | Reaction Type | Intermediate/Product |

| 1 | 4-Amino-N-(4-aminophenyl)benzenesulfonamide | Sodium Nitrite, Hydrochloric Acid | Diazotization | Diazonium salt of 4-Amino-N-(4-aminophenyl)benzenesulfonamide |

| 2 | Diazonium salt from Step 1 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Coupling (alkaline) | Monoazo intermediate |

| 3 | 4-Nitrobenzenamine | Sodium Nitrite, Hydrochloric Acid | Diazotization | Diazonium salt of 4-Nitrobenzenamine |

| 4 | Diazonium salt from Step 3 | Monoazo intermediate from Step 2 | Coupling (acidic) | Disazo intermediate |

| 5 | Disazo intermediate from Step 4 | Benzene-1,3-diamine | Coupling | This compound |

Coupling Reactions and Reaction Conditions

The success of this compound synthesis hinges on the precise control of reaction conditions during the coupling stages. Azo coupling reactions are electrophilic substitution reactions where the diazonium ion acts as the electrophile and attacks an electron-rich coupling component, such as a phenol or an aromatic amine. The reactivity of the coupling component is highly dependent on the pH of the reaction medium.

For the initial coupling of the diazotized 4-Amino-N-(4-aminophenyl)benzenesulfonamide with H acid, alkaline conditions are employed. worlddyevariety.com In an alkaline environment, the hydroxyl group of H acid becomes deprotonated, increasing its electron-donating ability and activating the molecule for electrophilic attack by the diazonium ion.

The second coupling reaction, involving the diazotized 4-Nitrobenzenamine and the monoazo intermediate, is carried out under acidic conditions. worlddyevariety.com In an acidic medium, the amino group of the H acid moiety in the intermediate is the more reactive site for coupling.

Temperature control is another critical parameter throughout the synthesis. Diazotization reactions are typically carried out at low temperatures, often between 0 and 5 °C, using an ice bath to prevent the decomposition of the unstable diazonium salts. The coupling reactions are also temperature-controlled to ensure selectivity and prevent side reactions.

Process Optimization in this compound Production

The industrial production of this compound necessitates the optimization of the synthesis process to maximize yield, improve product quality, and minimize production costs and environmental impact. Key areas for optimization include:

Stoichiometry of Reactants: Precise control over the molar ratios of the precursor compounds is essential to ensure complete reaction and minimize the formation of impurities.

pH Control: Careful monitoring and adjustment of pH at each coupling stage are crucial for directing the reaction towards the desired product and maximizing yield.

Temperature Management: Maintaining optimal temperature profiles for both diazotization and coupling reactions is critical for reaction kinetics and product stability.

Reaction Time: Optimizing the duration of each reaction step ensures the completion of the reaction without promoting the degradation of products or the formation of byproducts.

Purification Techniques: Developing efficient methods for the isolation and purification of the final dye is vital for achieving the high purity standards required for its applications. This can include techniques such as salting out, filtration, and drying.

Research into the optimization of azo dye production often involves statistical methods like response surface methodology (RSM) to study the effects of multiple variables on the reaction outcome and identify the optimal operating conditions. While specific optimization studies for this compound are not extensively detailed in publicly available literature, the general principles of azo dye synthesis optimization are directly applicable.

| Parameter | Importance in Synthesis |

| Temperature | Crucial for the stability of diazonium salts and controlling reaction rates. |

| pH | Dictates the reactive sites on coupling components and influences reaction kinetics. |

| Concentration | Affects reaction rates and the potential for side reactions. |

| Stirring | Ensures homogeneity of the reaction mixture and efficient mass transfer. |

| Purity of Precursors | Directly impacts the purity of the final product and the yield. |

By carefully controlling these parameters, manufacturers can enhance the efficiency and sustainability of this compound production.

Environmental Remediation and Degradation Pathways of Acid Black 242

Adsorption Mechanisms and Technologies for Acid Black 242 Removal

Adsorption has emerged as a promising method for removing azo dyes like this compound from wastewater due to its high efficiency, cost-effectiveness, and simple operation. tum.dersc.org The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org The effectiveness of adsorption depends on various factors, including the properties of the adsorbent material and the operational conditions. clemson.edumdpi.com

A wide array of materials has been investigated for their potential to adsorb this compound and other dyes. These materials are often selected based on their high surface area, porosity, and the presence of functional groups that can interact with dye molecules. solubilityofthings.comneliti.com The ideal adsorbent should also be readily available, inexpensive, and easily regenerated. mdpi.comp2infohouse.org

Activated carbon is a widely used adsorbent due to its large surface area and porous structure. neliti.comacs.org It can be produced from various carbon-rich materials, including industrial and agricultural wastes. ajol.infopjoes.com Studies have shown that activated carbon can effectively remove various acid dyes from aqueous solutions. ijettjournal.org For instance, activated carbon derived from scrap tires has been used to adsorb Acid Black 1, demonstrating its potential for dye removal. ijettjournal.org Similarly, carbon black has shown an adsorption capacity for triclosan (B1682465) comparable to activated carbon. mdpi.com The efficiency of carbonaceous adsorbents is linked to their pore size and volume, which must be accessible to the dye molecules. acs.org

Silica-based materials, particularly those with modified surfaces, are effective adsorbents for various pollutants, including dyes. researchgate.netrsc.org Functionalizing silica (B1680970) with amine groups can significantly enhance its adsorption capacity for acid dyes. researchgate.netacs.org This is because the amine groups can be protonated, creating a positive surface charge that electrostatically attracts the anionic dye molecules. researchgate.netnih.gov For example, silica monolith particles have been synthesized and used for the removal of Acid Brown-340, demonstrating high efficiency due to their large surface area and mechanical strength. wecmelive.com Studies on other acid dyes have shown that amine-functionalized mesoporous silica, such as SBA-3, exhibits high adsorption capacities. researchgate.net

The use of low-cost adsorbents derived from agricultural and industrial byproducts is a key area of research, offering a sustainable and economical approach to wastewater treatment. orientjchem.orgmdpi.comresearchcommons.org A variety of waste materials have been investigated, including:

Agricultural Wastes: Materials like rice husks, coconut shells, and fruit peels are abundant and can be converted into effective adsorbents. mdpi.comtandfonline.comresearchgate.net For instance, cellulose (B213188) from bamboo shavings has been modified to create an adsorbent for Acid Black 24. researchgate.net Fungal biomass, such as that from Aspergillus species, has also shown high efficiency in removing azo dyes like Direct Black 22. rbciamb.com.br

Industrial Wastes: Byproducts like fly ash and black liquor from the paper industry have been repurposed as adsorbents. tum.descientiaplena.org.br Fly ash, due to its composition of silica and alumina, can be an effective adsorbent for various dyes, although its capacity can sometimes be lower than other materials. dergipark.org.tr Black liquor, a waste product from cellulose pulping, contains lignin (B12514952) and other compounds that can be converted into adsorbent charcoal. scientiaplena.org.br

Table 1: Examples of Waste-Derived Adsorbents and Their Target Dyes

| Adsorbent Type | Source Material | Target Dye(s) | Reference(s) |

| Agricultural Waste | Bamboo Shavings | Acid Black 24 | researchgate.net |

| Agricultural Waste | Aspergillus Fungi | Direct Black 22 | rbciamb.com.br |

| Industrial Waste | Fly Ash | Acid Red 1, Acid Blue 9, Acid Black 1 | dergipark.org.tr |

| Industrial Waste | Black Liquor | Methylene Blue | scientiaplena.org.br |

Adsorbent Materials for this compound Sequestration

Nanoscale Zero-Valent Iron Particles

Nanoscale zero-valent iron (nZVI) is a highly reactive material used in environmental remediation for its ability to degrade a wide range of pollutants, including azo dyes. scispace.comresearchgate.net The high surface area and strong reductive potential of nZVI make it effective for breaking down the complex structures of dyes. rsc.orgresearchgate.net The degradation process often involves the transfer of electrons from the iron to the dye molecule, leading to the cleavage of the azo bond. rsc.org Studies have demonstrated that nZVI can achieve high removal efficiencies for various azo dyes, often within a short period. researchgate.netthescipub.com The effectiveness of nZVI is enhanced in acidic conditions. scispace.comsapub.org

The efficiency of the adsorption process for this compound is influenced by several key operational parameters. evitachem.com Understanding and optimizing these factors are crucial for maximizing dye removal. mdpi.com

Key influencing parameters include:

pH: The pH of the solution affects both the surface charge of the adsorbent and the ionization of the dye molecule. dergipark.org.trresearchgate.net For anionic dyes like this compound, lower pH values generally favor adsorption onto many materials because the adsorbent surface becomes more positively charged, enhancing electrostatic attraction. ijettjournal.orgsapub.org

Adsorbent Dosage: Increasing the amount of adsorbent generally increases the number of available active sites for dye molecules, leading to higher removal efficiency up to a certain point. scienceopen.com

Initial Dye Concentration: The initial concentration of the dye is a significant factor. mdpi.com At lower concentrations, there are more available adsorbent sites, leading to higher percentage removal. scienceopen.com However, the total amount of dye adsorbed per unit mass of adsorbent may increase with higher initial concentrations until saturation is reached. scienceopen.com

Temperature: Temperature can influence the adsorption process in different ways. researchgate.net It can affect the solubility of the dye and the kinetics of adsorption. The process can be either exothermic or endothermic. orientjchem.org

Contact Time: The time required to reach adsorption equilibrium is an important parameter. Initially, the rate of adsorption is typically rapid due to the availability of numerous active sites, which then slows down as the sites become occupied. ajol.info

Table 2: Influence of Parameters on Adsorption

| Parameter | General Effect on Adsorption of Anionic Dyes | Reference(s) |

| pH | Lower pH often enhances adsorption. | ijettjournal.orgsapub.org |

| Adsorbent Dosage | Higher dosage generally increases removal efficiency. | scienceopen.com |

| Initial Dye Concentration | Affects the saturation of adsorbent sites. | mdpi.comscienceopen.com |

| Temperature | Can be exothermic or endothermic, affecting equilibrium. | orientjchem.orgresearchgate.net |

| Contact Time | Adsorption is initially rapid, then slows to equilibrium. | ajol.info |

Isotherm and Kinetic Models for Acid Black 24 Adsorption Studies

To understand the mechanism, surface properties, and dynamics of Acid Black 24 adsorption, researchers apply various isotherm and kinetic models to experimental data.

Isotherm Models: Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid adsorbent phase at equilibrium.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface.

The Temkin model considers the effect of adsorbate-adsorbate interactions, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. asianpubs.org

In studies involving Acid Black 24, both Langmuir and Freundlich models have been tested. For adsorption onto oil cakes, the Freundlich model provided a good fit, with R² values between 0.85 and 0.99. asianpubs.org For adsorption onto Azolla carollniana, the data also fitted the Freundlich isotherm model better than the Langmuir model. researchgate.net In the case of phosphonium-modified bamboo cellulose, the Langmuir model was found to be more suitable for describing the adsorption behavior. nih.gov

Kinetic Models: Adsorption kinetics describe the rate of dye uptake and provide insights into the rate-controlling step of the adsorption process.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

The pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.

The intra-particle diffusion model is used to identify the diffusion mechanism and rate-limiting steps.

For Acid Black 24, kinetic data have been shown to fit the pseudo-second-order model well in studies using Azolla carollniana and phosphonium (B103445) bamboo cellulose, indicating that chemisorption is likely the rate-limiting step. researchgate.netnih.govresearchgate.net

Table 4: Summary of Isotherm and Kinetic Models for Acid Black 24 Adsorption

| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

| Oil Cakes (Neem, Sesame, Groundnut) | Freundlich, Temkin | Pseudo-first and pseudo-second order tested | asianpubs.org |

| Azolla carollniana | Freundlich | Pseudo-second-order | researchgate.net |

| Phosphonium Bamboo Cellulose (PBC) | Langmuir | Pseudo-second-order | nih.govresearchgate.net |

Advanced Oxidation Processes (AOPs) for Acid Black 24 Degradation

Information specifically concerning the degradation of Acid Black 24 using Advanced Oxidation Processes (AOPs) is not available in the reviewed literature.

Electrochemical Oxidation and Electro-Fenton Processes

There is no specific research data available detailing the degradation of Acid Black 24 through electrochemical oxidation or electro-Fenton processes. These methods have been effectively used for other structurally similar azo dyes, but dedicated studies on Acid Black 24 are currently absent from the scientific literature reviewed.

Ozonation and Ozonation-Based Hybrid Systems

Ozonation is an advanced oxidation process that utilizes the strong oxidizing potential of ozone (O₃) to break down recalcitrant organic pollutants. bio-conferences.orgijaem.net Combining ozonation with other processes, such as UV radiation or chemical catalysts, can create hybrid systems with enhanced degradation efficiency due to the generation of highly reactive hydroxyl radicals (•OH). researchgate.netfrontiersin.orgmdpi.com

While direct studies on this compound are limited, research on similar azo dyes provides insight into the efficacy of these methods. For instance, ozonation has been applied to treat other acid black dyes. scielo.br The combination of ozone with UV light (O₃/UV) is a recognized AOP that can accelerate the degradation of refractory pollutants. frontiersin.orgfrontiersin.org Another powerful hybrid system involves combining UV, ozone, and peroxymonosulfate (B1194676) (PMS), which aims to simultaneously generate both sulfate (B86663) and hydroxyl radicals for a more potent attack on dye molecules. researchgate.net In a study on Acid Black ATT, a hybrid UV/O₃/PMS process achieved complete color removal and significant reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) within 10 minutes under optimal conditions (pH 10, O₃ at 20 mg/min, 0.4 mM PMS). researchgate.net The efficiency of such systems is often influenced by parameters like pH and the concentration of the involved oxidants. researchgate.netmdpi.com For example, adding hydrogen peroxide to an ozonation system can also increase the degradation rate of azo dyes by promoting hydroxyl radical formation. mdpi.com

Table 1: Performance of Ozonation-Based Hybrid Systems on Acid Dyes This table presents data from studies on similar acid dyes to illustrate the potential efficacy for this compound.

| Treatment Process | Target Dye | Initial Concentration | Key Parameters | Removal Efficiency | Time | Reference |

|---|---|---|---|---|---|---|

| UV/O₃/PMS | Acid Black ATT | 20 mg/L | pH=10, O₃=20 mg/min, PMS=0.4 mM | 100% decolorization | 10 min | researchgate.net |

| O₃/H₂O₂ | General Azo Dyes | Not Specified | Not Specified | Enhanced degradation | Not Specified | mdpi.com |

| O₃/UV | Acid Black 210 | Not Specified | Not Specified | Effective degradation | Not Specified | frontiersin.org |

Photocatalytic Degradation Approaches

Photocatalytic degradation is another AOP that utilizes semiconductor catalysts, which, upon illumination with suitable light, generate electron-hole pairs that produce reactive oxygen species (ROS) capable of degrading organic pollutants. bio-conferences.orgmdpi.com Various nanomaterials have been investigated as photocatalysts for the removal of acid dyes from aqueous solutions.

Studies on dyes structurally related to this compound demonstrate the feasibility of this approach. For example, zinc oxide (ZnO) nanoparticles have been used for the solar photocatalytic degradation of Acid Black 1. wwjournal.ir In one study, ZnO nanoparticles coated on activated carbon made from mango seeds were used to remove Acid Black 1, with maximum removal efficiency achieved at pH 3 and a contact time of 30 minutes. muq.ac.ir Cerium oxide (CeO₂) nanoparticles, synthesized using plant extracts, have also shown high efficiency, achieving 94.33% degradation of Acid Black 1 under sunlight irradiation. nih.gov Metal-Organic Frameworks (MOFs), such as Fe-based MIL-100(Fe) and MIL-88A(Fe), have been incorporated into polymer composites, demonstrating stable and reusable photocatalytic activity for Acid Black degradation over multiple cycles. researchgate.net The efficiency of photocatalytic degradation is typically dependent on factors like the initial pH, catalyst dosage, and initial dye concentration. muq.ac.ir

Table 2: Efficacy of Photocatalytic Degradation on Acid Dyes This table includes data from studies on similar acid dyes to show potential applications for this compound.

| Photocatalyst | Target Dye | Light Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Bio-synthesized CeO₂-NPs | Acid Black 1 | Sunlight | 94.33% | 80 min | nih.gov |

| ZnO-NPs on Activated Carbon | Acid Black 1 | Low-pressure mercury lamp | Max removal at pH 3 | 30 min | muq.ac.ir |

| 2% MIL-100(Fe)/polymer | Acid Black | UV-Visible Lamp | ~90% (1st cycle) | 180 min | researchgate.net |

| 1% MIL-88A(Fe)/polymer | Acid Black | UV-Visible Lamp | ~85% (1st cycle) | 180 min | researchgate.net |

Sonochemical and Sono-Electrochemical Degradation

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. iwaponline.com This implosion creates localized hot spots with extremely high temperatures and pressures, leading to the generation of reactive radicals that can degrade pollutants. iwaponline.com This method has been successfully applied for the decolorization of dyes like Acid Black 210. frontiersin.orgwwjournal.ir The degradation rate can be enhanced by adding hydrogen peroxide, which decomposes into hydroxyl radicals under ultrasonic irradiation. researchgate.net

Combining sonochemistry with electrochemical processes results in sono-electrochemical degradation. The Electro-Fenton process, a type of electrochemical AOP, can be enhanced by ultrasound. iwaponline.com A comparative study on Acid Black 172 showed that while the Electro-Fenton process achieved 82% dye removal, the Sono-Electro-Fenton process demonstrated superior efficiency with 95.5% removal. iwaponline.com The synergy is attributed to ultrasound enhancing mass transport and generating additional hydroxyl radicals. iwaponline.commdpi.com

Mechanistic Insights into Hydroxyl and Sulfate Radical Generation

Advanced Oxidation Processes are fundamentally based on the in-situ generation of highly reactive and non-selective oxidizing agents, primarily hydroxyl radicals (•OH) and, more recently, sulfate radicals (SO₄•⁻). ijaem.netiwaponline.comrsc.orgijert.org

Hydroxyl radicals (E⁰ = 2.8 V in acidic conditions) are powerful oxidants that can be generated through various pathways, including the Fenton reaction (Fe²⁺ + H₂O₂), ozonation at alkaline pH, and the photolysis of water or hydrogen peroxide. ijert.orgbrieflands.com They react rapidly with organic molecules via electron transfer, hydrogen abstraction, or electrophilic addition, leading to their degradation. rsc.org

Sulfate radicals (E⁰ = 2.5–3.1 V) have gained significant attention due to their longer half-life, higher redox potential at neutral pH, and greater selectivity towards electron-rich organic compounds compared to hydroxyl radicals. iwaponline.comrsc.org SO₄•⁻ is typically generated by activating precursors like persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) using heat, UV radiation, or transition metals. frontiersin.org In electrochemical systems with non-active anodes like boron-doped diamond, both •OH and SO₄•⁻ can be generated simultaneously from water and sulfate ions, respectively. rsc.org Both radicals can contribute to the degradation process, and SO₄•⁻ can also be converted to •OH under certain conditions, particularly at alkaline pH. brieflands.comfrontiersin.org The dominant radical species can influence the degradation pathway and the resulting intermediate products. rsc.org

Biological and Microbial Degradation of this compound

Biological methods for dye degradation are considered eco-friendly and cost-effective alternatives to physicochemical treatments, as they can lead to the complete mineralization of dyes into non-toxic products like CO₂ and water. nih.govresearchgate.net Bacteria, in particular, have demonstrated significant potential for decolorizing and degrading azo dyes. frontiersin.org

Bacterial Decolorization and Biodegradation Capabilities

The initial and most critical step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). nih.govjeb.co.in This is typically carried out by enzymes called azoreductases. mdpi.com This bond cleavage breaks down the chromophore, resulting in decolorization and the formation of aromatic amines, which may be colorless but can still be toxic. nih.govjeb.co.in Subsequent aerobic degradation of these aromatic amines is necessary for complete mineralization. researcher.life The effectiveness of bacterial degradation depends on factors such as the bacterial species, adaptability, and the chemical structure of the dye. gjesm.net

Research has shown that Acid Black 24, a diazo dye, can be effectively decolorized and degraded by bacteria. jeb.co.inresearchgate.net Fourier Transform Infrared (FT-IR) spectroscopy analysis has confirmed the biodegradation of acid black dyes by revealing changes in the dye's molecular structure and the formation of new primary amines and phenolic compounds as metabolites. vulcanchem.comalfa-chemistry.com

A study using the bacterium Bacillus halodurans demonstrated 90% decolorization of Acid Black 24 (at an initial concentration of 1000 mg/L) within 6 hours under alkaline and static conditions. jeb.co.in High-Performance Liquid Chromatography (HPLC) analysis confirmed the degradation by showing the disappearance of the original dye peak and the emergence of new peaks corresponding to metabolic byproducts. jeb.co.in

Table 3: Bacterial Degradation of Acid Black 24

| Bacterial Strain | Dye Concentration | Decolorization Efficiency | Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Bacillus halodurans | 1000 mg/L | 90% | 6 hours | Degradation confirmed by HPLC and FTIR analysis; efficient under alkaline conditions. | jeb.co.in |

Identification of Dye-Degrading Bacterial Strains (e.g., Aeromonas sp., Shewanella sp.)

Several bacterial genera have been identified for their ability to decolorize and degrade azo dyes. While studies specifically on this compound are scarce, research on the closely related Acid Black 210 has identified potent degrading strains. Indigenous bacteria isolated from contaminated surface waters, such as Aeromonas sp. and Shewanella sp., were found to degrade Acid Black 210 with over 87% efficiency in less than 24 hours at a concentration of 50 mg/L. iwaponline.comiwaponline.com

Aeromonas species have been noted for their ability to perform a sequential microaerophilic/aerobic degradation process. researcher.life Under microaerophilic or anaerobic conditions, they reductively cleave the azo bond to form aromatic amines. researcher.life Subsequently, under aerobic conditions, these intermediates can be further oxidized into non-toxic metabolites, demonstrating a path to complete mineralization. researcher.life Similarly, various species of Shewanella have been reported to effectively decolorize different azo dyes under saline conditions. jeb.co.inresearchgate.net The use of bacterial consortia, or mixed cultures, often proves more effective than individual strains for degrading complex dye effluents. researchgate.netbiotechrep.ir

Table 4: Identified Bacterial Strains for Acid Black Dye Degradation

| Bacterial Strain | Target Dye | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| Aeromonas sp. | Acid Black 210 | >87% | <24 hours | iwaponline.comiwaponline.com |

| Shewanella sp. | Acid Black 210 | >87% | <24 hours | iwaponline.comiwaponline.com |

| Bacillus halodurans | Acid Black 24 | 90% | 6 hours | jeb.co.in |

Aerobic and Anaerobic Degradation Pathways

The biodegradation of the azo dye this compound can proceed through both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways. The critical initial step in the breakdown of azo dyes under either condition is the reductive cleavage of the azo bond (–N=N–). jeb.co.in

Under aerobic conditions , microorganisms utilize oxygen as the final electron acceptor to break down organic pollutants. nih.gov Studies have demonstrated the effective aerobic degradation of this compound by specific bacterial strains and consortia. For instance, the bacterium Bacillus halodurans has been shown to decolorize this compound efficiently under static conditions. jeb.co.in The degradation is confirmed through High-Performance Liquid Chromatography (HPLC) analysis, which shows the disappearance of the primary dye peak and the emergence of new peaks at different retention times, indicating the formation of various metabolites. jeb.co.in Similarly, a constructed aerobic bacterial consortium, designated CN-1, which includes species like Pseudomonas aeruginosa and Citrobacter freundii, degraded 83% of this compound within 48 hours. microbiologyjournal.org This rate was significantly faster than that of the individual strains, highlighting the synergistic activity within the consortium. microbiologyjournal.org

In anaerobic degradation , alternative electron acceptors such as sulfate or nitrate (B79036) are used by microorganisms. nih.gov While anaerobic reduction of the azo bond is often rapid and leads to decolorization, it frequently results in the formation of aromatic amines. jeb.co.innih.gov These intermediate compounds can be more toxic, mutagenic, and carcinogenic than the parent dye molecule and may persist in the environment. jeb.co.innih.gov

Enzymatic Degradation Processes

The microbial degradation of this compound is facilitated by specific enzymes that catalyze the breakdown of the complex dye structure. nih.gov The primary enzymes involved in this process are azoreductases, laccases, and peroxidases. nih.govijplantenviro.com

Azoreductases: These are key enzymes, particularly active under anaerobic or microaerophilic conditions, that directly catalyze the reductive cleavage of the azo bond, which is the chromophore responsible for the dye's color. nih.govresearchgate.net This cleavage breaks the molecule into smaller, typically colorless, aromatic amines. nih.gov

Peroxidases: These enzymes, such as horseradish peroxidase, utilize a co-substrate like hydrogen peroxide (H₂O₂) to oxidize a wide range of compounds, including azo dyes. ijplantenviro.comresearchgate.net The degradation by peroxidase can occur through either a symmetric or asymmetric cleavage of the azo bond, breaking down the dye molecule. ijplantenviro.com

Laccases: Laccases are multi-copper oxidases that can degrade phenolic compounds and other aromatic substrates. ijplantenviro.com They degrade azo dyes through a free-radical mechanism, which can avoid the formation of the toxic aromatic amines often produced during simple reductive cleavage. ijplantenviro.com This makes laccase-mediated degradation a potentially more environmentally benign pathway.

The initial enzymatic attack on the dye molecule transforms it into intermediates that can then be further broken down and integrated into the microbe's central metabolic pathways. nih.gov

Factors Influencing Microbial Decolorization and Degradation

The efficiency of microbial degradation of this compound is significantly influenced by various physico-chemical parameters. jeb.co.in Optimizing these factors is crucial for developing effective bioremediation strategies. Key factors include pH, temperature, salinity, and the availability of additional nutrients. jeb.co.innih.govjabonline.in

pH: The pH of the medium affects the metabolic activity of the microorganisms and the surface charge of the biomass, which can influence dye-cell interaction. For Bacillus halodurans, decolorization of this compound occurs over a broad pH range from 6 to 10, with optimal performance often observed in alkaline conditions (pH 9). jeb.co.injabonline.in

Temperature: Temperature directly impacts microbial growth and enzyme activity. Studies on Bacillus halodurans showed effective decolorization at temperatures between 32°C and 45°C, with the optimal temperature being 37°C. jeb.co.in

Salinity: The textile dyeing process often results in effluents with high salt concentrations, which can be inhibitory to many microorganisms. While Bacillus halodurans could achieve over 90% decolorization of this compound in the presence of 5% NaCl, higher concentrations (7-12%) led to a significant decrease in the decolorization rate. jeb.co.in

Inoculum Size and Co-substrates: The initial concentration of microbial cells (inoculum size) and the presence of easily metabolizable carbon and nitrogen sources (co-substrates) can also play a vital role in initiating and sustaining the degradation process. nih.gov

Table 1: Influence of Physico-Chemical Parameters on this compound Decolorization by Bacillus halodurans Data sourced from a study on the aerobic biodegradation of this compound. jeb.co.in

| Parameter | Condition | Decolorization Efficiency | Notes |

|---|---|---|---|

| pH | 9 | High | Effective decolorization also observed at pH 6, 7, 8, and 10. |

| Temperature | 37°C | Optimal | Effective range between 32°C and 45°C. |

| Salinity (NaCl) | 5% | >90% in 6 hrs | Higher concentrations (7-12%) significantly reduced the rate. |

Integrated and Hybrid Treatment Systems for this compound in Wastewater

Synergistic Effects of Combined Physico-Chemical and Biological Methods

AOPs like ozonation (O₃) or UV/H₂O₂ can break down the complex and non-biodegradable structure of this compound into smaller, less toxic, and more biodegradable organic intermediates. mdpi.comresearchgate.net While AOPs can be costly for complete mineralization, their use as a pre-treatment makes the effluent more amenable to conventional biological degradation. sciepub.com The subsequent biological process can then efficiently remove the remaining organic load (COD) and mineralize the intermediates at a lower cost. mdpi.com This sequential approach has been shown to achieve high removal rates for both color and COD in textile wastewater. researchgate.net For example, combining ozonation with an anaerobic sludge blanket reactor has proven effective for treating reactive dye wastewater. researchgate.net

Sequencing Batch Reactor (SBR) Applications for Dye Wastewater

A Sequencing Batch Reactor (SBR) is a type of activated sludge process where all treatment stages occur within a single reactor but in a timed sequence. epa.govhoffmanandlamson.com This fill-and-draw system eliminates the need for separate primary and secondary clarifiers, making it a compact and flexible option for treating industrial wastewater with variable flow and load conditions. epa.govagscientific.com

The typical operational cycle of an SBR includes five phases:

Fill: Influent wastewater is added to the reactor.

React: The biomass is aerated to promote the biological degradation of pollutants.

Settle: Aeration is stopped to allow the activated sludge to settle.

Decant: The clear, treated supernatant is discharged.

Idle: The reactor waits for the next cycle to begin. hoffmanandlamson.comagscientific.com

SBRs are well-suited for treating dye wastewater because the operational cycle can be easily manipulated to create the specific conditions needed for degradation. By alternating between anoxic (no aeration during fill) and aerobic (aeration during react) phases, an SBR can facilitate both the initial anaerobic/anoxic decolorization (azo-bond cleavage) and the subsequent aerobic degradation of the resulting aromatic amines. researchgate.netmdpi.com This flexibility allows SBR systems to effectively treat effluents containing recalcitrant compounds like this compound. mdpi.com

Analytical and Spectroscopic Characterization in Acid Black 242 Research

Spectrophotometric Quantification and Monitoring

Spectrophotometry serves as a fundamental tool for the quantitative analysis of Acid Black 242 in various matrices. This technique leverages the principle that chemical substances absorb light at specific wavelengths.

UV-Vis Spectroscopy for Concentration Determination and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method for determining the concentration of this compound in aqueous solutions and for tracking its degradation over time. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution, forms the basis of this quantitative analysis. digimat.inchemguide.co.uk

In practice, a UV-Vis spectrophotometer measures the absorbance of a dye solution across a range of wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netshopshimadzu.com For this compound, the maximum absorbance wavelength (λmax) in the visible region is a key parameter for quantification. By measuring the decrease in absorbance at this λmax, the rate and extent of dye degradation can be monitored. For instance, in studies of similar acid dyes like Acid Black 210, a reduction in the intensity of the main absorption peak in the visible spectrum indicates the breakdown of the dye's chromophore. embrapa.br

Table 1: General Parameters for UV-Vis Spectroscopic Analysis of Azo Dyes

| Parameter | Description | Typical Value/Range |

| Wavelength Range | The spectral range scanned to identify the maximum absorbance wavelength (λmax). | 200 - 800 nm embrapa.br |

| Maximum Absorbance (λmax) | The wavelength at which the dye shows the strongest absorbance. This is specific to the dye's molecular structure. | Varies for different black dyes (e.g., 612 nm for Acid Black 210) embrapa.br |

| Path Length | The width of the cuvette holding the sample. | 1 cm (standard) |

| Solvent | The liquid in which the dye is dissolved. | Deionized water or buffer solution |

This table presents typical parameters; specific values for this compound would be determined experimentally.

The degradation process often leads to the formation of new products that may absorb at different wavelengths, sometimes causing a slight increase in absorbance in the UV region, indicating the formation of unsaturated systems. embrapa.br

Advanced Spectrophotometric Methods

While standard UV-Vis spectroscopy is widely used, advanced methods can offer enhanced sensitivity and selectivity, particularly for complex mixtures.

Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. It can help to resolve overlapping spectral bands from different components in a mixture, allowing for the quantification of a specific analyte even in the presence of interfering substances.

Achromatic Colorimetric Sensors: This innovative approach involves mixing a colorimetric indicator with a complementary colored dye to create a sensor that appears black or grey. rsc.org The presence of an analyte can disrupt this balance, leading to a distinct color change that is easily detectable. While not yet specifically applied to this compound, this method holds potential for developing simple and rapid tests for the dye or its degradation products. rsc.org

Chromatographic Separation and Identification of Degradation Products

Chromatographic techniques are indispensable for separating the complex mixtures that result from the degradation of this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating individual components from a mixture. When coupled with a Diode Array Detector (DAD), it allows for both the separation and the spectral characterization of the eluted compounds. embrapa.brnih.gov The DAD acquires the complete UV-Vis spectrum of each component as it exits the chromatography column. nih.gov

In the analysis of this compound degradation, HPLC-DAD would be used to:

Separate the parent dye from its various degradation products.

Quantify the remaining parent dye and the formed byproducts.

Provide preliminary identification of the byproducts by comparing their UV-Vis spectra with those of known standards or with spectral libraries.

A typical HPLC-DAD analysis involves injecting the sample into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. embrapa.br For azo dyes, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water (often acidified with formic acid) and an organic solvent like acetonitrile (B52724). embrapa.brmdpi.com

Table 2: Illustrative HPLC-DAD Parameters for Azo Dye Analysis

| Parameter | Description | Example Condition |

| Column | The stationary phase where separation occurs. | C18 reversed-phase column mdpi.com |

| Mobile Phase | The solvent system that carries the sample through the column. | Gradient of acetonitrile and 0.1% formic acid in water frontiersin.org |

| Flow Rate | The speed at which the mobile phase is pumped. | 0.5 - 1.0 mL/min mdpi.comfrontiersin.org |

| Detection | The wavelength or range of wavelengths monitored by the DAD. | 200 - 800 nm (full spectrum) or a specific λmax embrapa.br |

| Injection Volume | The amount of sample introduced into the system. | 10 - 20 µL embrapa.brfrontiersin.org |

This table provides an example; optimal conditions for this compound would require method development and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

For the definitive identification and structural elucidation of the degradation products (metabolites) of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. embrapa.brfrontiersin.org This technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

After the components are separated by the LC system, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (MS/MS) takes this a step further by selecting a specific ion (a precursor ion), fragmenting it, and then analyzing the resulting fragment ions. frontiersin.org This fragmentation pattern provides a "fingerprint" that is highly specific to the molecule's structure, allowing for confident identification of unknown compounds. frontiersin.org

In the context of this compound degradation, LC-MS/MS would be crucial for identifying the various aromatic amines and other intermediates that may form. embrapa.brfrontiersin.org For example, studies on the degradation of the similar dye Acid Black 210 have used LC-MS/MS to identify harmful byproducts such as benzene, cresol, naphthalene, and various aromatic amines. embrapa.br

Structural Elucidation and Surface Characterization Techniques

Beyond chromatography, other spectroscopic and analytical techniques are vital for a complete understanding of this compound and its interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. In the study of this compound degradation, FT-IR can detect changes in the dye's structure, such as the cleavage of azo bonds and the formation of new functional groups like primary amines and phenolic compounds. vulcanchem.com

Surface Characterization Techniques: When this compound is used to dye materials like textiles or is removed from wastewater using adsorbents, it is important to characterize the surface of these materials. Techniques that could be employed include:

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology of a material. scientiaplena.org.brresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the surface, which can confirm the presence of elements characteristic of the dye (e.g., sulfur). scientiaplena.org.br

X-ray Diffraction (XRD): Used to determine the crystalline structure of materials, which can be relevant for understanding how the dye interacts with an adsorbent. scientiaplena.org.brresearchgate.net

These techniques provide valuable information on the distribution and interaction of this compound on a given surface.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. In the context of this compound research, FTIR is instrumental in monitoring the chemical changes that occur during degradation processes. By analyzing the infrared spectra before and after treatment, researchers can identify the formation of new chemical entities. For instance, studies on the biodegradation of similar azo dyes, like Acid Black 48, have utilized FTIR to detect the emergence of new primary amines and phenolic compounds, providing insights into the breakdown of the original dye molecule. vulcanchem.comalfa-chemistry.com This is achieved by observing characteristic peaks in the FTIR spectrum that correspond to the vibrational frequencies of specific chemical bonds. technologynetworks.com

The application of FTIR extends to the characterization of adsorbent materials used for dye removal. For example, in studies involving the adsorption of dyes onto materials like modified fly ash, FTIR analysis helps in understanding the structural modifications of the adsorbent and the nature of the interaction between the dye and the adsorbent surface. dergipark.org.tr The appearance of new peaks or shifts in existing peaks can indicate the attachment of functional groups or the formation of new bonds. dergipark.org.tr

Table 1: Illustrative FTIR Peak Assignments in Azo Dye Degradation Studies

| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance in Degradation Studies |

| 3400-3200 | N-H stretch | Primary Amines | Indicates cleavage of the azo bond (-N=N-), a key step in degradation. |

| 3600-3200 | O-H stretch | Phenols | Suggests hydroxylation of aromatic rings, a common degradation pathway. |

| 1650-1580 | N=N stretch | Azo Group | Disappearance or weakening of this peak signifies the breakdown of the dye's chromophore. |

| 1260-1000 | C-N stretch | Aromatic Amines | Formation of these groups can be a product of azo bond reduction. |

Scanning Electron Microscopy (SEM) for Material Analysis

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and topography of materials at a microscopic level. nih.govcanadacarbon.com In research related to this compound, SEM is primarily used to examine the physical characteristics of adsorbents before and after the dye adsorption process. This analysis provides valuable information about the surface texture, porosity, and particle shape of the adsorbent material, which are critical factors influencing its adsorption capacity. canadacarbon.com

Table 2: Application of SEM in Adsorbent Characterization for Dye Removal

| Adsorbent Material | Observation from SEM | Implication for Dye Adsorption |

| Untreated Fly Ash | Smooth, somewhat crystalline surface | Lower surface area, potentially lower adsorption capacity. |

| Acid-Activated Fly Ash | More porous and irregular surface | Increased surface area and active sites, leading to enhanced adsorption. dergipark.org.tr |

| Nanocomposites | Spherical morphology with a defined particle size | High surface-area-to-volume ratio, facilitating efficient dye uptake. nih.gov |

| Post-Adsorption Material | Visible coating or filling of pores on the surface | Direct evidence of dye molecules being captured by the adsorbent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Techniques like 1H (proton) and 13C (carbon-13) NMR are used to map out the carbon-hydrogen framework of a molecule. jci.org Chemical shifts, coupling constants, and through-space interactions (observed in NOESY experiments) allow chemists to piece together the molecular puzzle. nobelprize.org In the context of degradation studies, NMR could be used to identify the precise chemical structures of intermediate and final degradation products, offering a more definitive analysis than what can be achieved with FTIR alone. nih.gov

Table 3: Potential NMR Techniques and Their Application in Dye Research

| NMR Technique | Information Gained | Relevance to this compound Research |

| 1H NMR | Provides information on the number and environment of hydrogen atoms. | Can help identify the different types of protons in the dye molecule and its degradation products. |

| 13C NMR | Reveals the carbon skeleton of the molecule. | Useful for tracking changes to the core structure of the dye during degradation. |

| 2D COSY | Shows which protons are coupled to each other. | Helps to establish the connectivity of atoms within the molecule. |

| 2D HSQC/HMQC | Correlates protons with their directly attached carbons. | Confirms the assignment of proton and carbon signals. |

| 2D HMBC | Shows long-range correlations between protons and carbons. | Crucial for connecting different fragments of the molecule. |

| 2D NOESY | Identifies protons that are close in space. | Provides information about the 3D folding and conformation of the molecule. |

X-ray Diffraction (XRD) for Adsorbent Characterization

X-ray Diffraction (XRD) is an analytical technique used to determine the crystallographic structure of a material. ncsu.edu In research concerning the removal of dyes like this compound, XRD is primarily employed to characterize the crystalline or amorphous nature of the adsorbent materials. dergipark.org.tr The diffraction pattern produced when X-rays interact with a material provides a unique fingerprint of its atomic arrangement.

For instance, when using materials like clays (B1170129) or modified fly ash as adsorbents, XRD analysis can identify the mineralogical phases present and assess the degree of crystallinity. researchgate.net Changes in the XRD pattern after modification or dye adsorption can indicate alterations in the crystal structure, such as intercalation of dye molecules within the layers of a clay adsorbent or changes in the crystalline phases of a composite material. researchgate.netmdpi.com

Table 4: XRD Analysis in the Study of Adsorbents for Dye Removal

| Material | Typical XRD Observation | Significance |

| Crystalline Adsorbent (e.g., Zeolite) | Sharp, well-defined peaks | Indicates a highly ordered structure with regular pore sizes, which can be selective for certain dye molecules. |

| Amorphous Adsorbent (e.g., some activated carbons) | Broad humps, lack of sharp peaks | Suggests a disordered structure with a wide range of pore sizes, potentially allowing for the adsorption of a broader range of dyes. |

| Clay Adsorbent (e.g., Smectite) | Characteristic basal spacing peaks | Changes in the position of these peaks after dye adsorption can indicate the intercalation of dye molecules into the clay layers. researchgate.net |

| Nanocomposites | Peaks corresponding to the different crystalline components | Can confirm the successful synthesis of the composite material and determine the crystallite size. nih.gov |

Molecular Biology Techniques for Microbial Degradation Studies

Understanding the microbial communities responsible for the breakdown of synthetic dyes like this compound is essential for developing effective bioremediation strategies. Molecular biology techniques provide the tools to identify these microorganisms and study their genetic potential for dye degradation.

16S rRNA Gene Sequencing for Bacterial Identification

16S rRNA gene sequencing is a cornerstone of modern microbial ecology and is widely used to identify bacteria involved in the biodegradation of pollutants, including azo dyes. mdpi.com The 16S rRNA gene is a highly conserved region of the bacterial genome that also contains hypervariable regions, which allows for the differentiation of bacterial species.

In studies investigating the microbial degradation of dyes, researchers isolate bacteria from contaminated environments that demonstrate the ability to decolorize or degrade the dye. iwaponline.com The 16S rRNA gene from these isolates is then amplified using the polymerase chain reaction (PCR) and sequenced. rsc.orgacs.org By comparing the resulting sequence to public databases like NCBI BLAST, the bacterial isolates can be identified to the genus or even species level. rsc.org This technique has been successfully used to identify bacterial strains such as Aeromonas sp. and Shewanella sp. as being capable of degrading dyes like Acid Black 210. iwaponline.com

Table 5: Key Steps in 16S rRNA Gene Sequencing for Identifying Dye-Degrading Bacteria

| Step | Description | Purpose |

| 1. Isolation of Bacteria | Bacteria are cultured from environmental samples (e.g., contaminated water or soil) in the presence of the target dye. | To select for microorganisms that can survive and potentially degrade the dye. |

| 2. DNA Extraction | The total genomic DNA is extracted from the isolated bacterial cultures. frontiersin.org | To obtain the genetic material for analysis. |

| 3. PCR Amplification | The 16S rRNA gene is specifically amplified from the extracted DNA using universal primers. | To generate a sufficient quantity of the target gene for sequencing. |

| 4. Gene Sequencing | The amplified 16S rRNA gene product is sequenced to determine the precise order of its nucleotides. | To obtain the genetic "barcode" for the bacterium. |

| 5. Sequence Analysis & Identification | The obtained sequence is compared against online databases (e.g., NCBI) to find the closest known relatives. rsc.org | To identify the genus and species of the isolated bacterium. |

Scientific and Industrial Applications of Acid Black 242 Excluding Human/clinical Uses

Textile Dyeing Applications

Acid Black 242 belongs to the class of acid dyes, which are anionic, water-soluble dyes. vulcanchem.comchemicalbook.com This solubility is crucial for their use in aqueous dyeing processes. vulcanchem.com They are primarily used for dyeing protein fibers and synthetic polyamides, which contain cationic sites under acidic conditions. chemicalbook.comchemsrc.com The strong affinity of this compound for these fibers is due to the ionic bonding that occurs between the dye's anionic sulfonic acid groups and the cationic amino groups within the fiber structure. vulcanchem.com

This compound is commonly used in the textile industry to dye protein fibers such as wool and silk. alfa-chemistry.comamericanchemicalsuppliers.com The effectiveness of acid dyes on these natural polyamide fibers stems from the presence of amino groups in the fiber's molecular structure. researchgate.net In an acidic dye bath, these amino groups become protonated (positively charged), creating sites for the anionic dye molecules to attach via strong ionic bonds. vulcanchem.comyobaiindustries.in This process results in effective dyeing with good fastness properties. alfa-chemistry.com The general process for applying acid dyes to protein fibers involves dissolving the dye, immersing the wet fabric, and heating the dye bath, often to a simmer, for a set period to ensure the dye fully penetrates and fixes to the fibers. colourcraft.uk

Table 1: General Dyeing Parameters for Protein Fibers with Acid Dyes

| Parameter | Description | Typical Values/Conditions |

| Fiber Types | Natural protein fibers. | Wool, Silk, Mohair, Angora. colourcraft.uk |

| pH Control | An acidic environment is required to protonate fiber amino groups. | Achieved using mild acids like acetic acid or specific fixers. colourcraft.uk |

| Temperature | Heat is necessary to facilitate dye diffusion into the fiber. | For silk, a temperature of around 85°C is used, while for wool, the bath is brought to a boil. colourcraft.uk |

| Agitation | Gentle and continuous movement ensures even dye distribution. | Performed throughout the dyeing process. colourcraft.uk |

Acid dyes, including this compound, are a primary choice for dyeing synthetic polyamide fibers like nylon. chemsrc.comsylicglobal.com Similar to natural protein fibers, nylon's polymer structure contains amino end groups that can be protonated in an acidic solution. researchgate.netsylicglobal.com This chemical similarity allows for the same dyeing mechanism, where ionic bonds form between the dye and the fiber. researchgate.netreal-colour.com The dyeing process for nylon with acid dyes must be carefully controlled, particularly the pH (typically between 3 and 6), temperature, and the use of electrolytes, to ensure uniform color and prevent fiber damage. sylicglobal.com

The leather industry also utilizes this compound for achieving deep black coloration. vulcanchem.com Leather, being derived from animal hides, is a protein-based material. This composition makes it highly receptive to acid dyes. yobaiindustries.in Acid dyes are valued in leather dyeing for their ability to penetrate the substrate well and form strong bonds with the protein structures, resulting in lasting color. vulcanchem.comyobaiindustries.in The process often involves starting the dyeing under non-acidic conditions to allow for deep penetration into the leather, followed by the addition of acid to fix the dye to the surface. debagkimya.com

Research Model Compound Applications

Beyond its industrial use as a colorant, this compound serves as a valuable model compound in various scientific research areas due to its defined chemical structure and properties. alfa-chemistry.comamericanchemicalsuppliers.com

This compound has been used as a model compound for studying the adsorption of dyes on solid surfaces. alfa-chemistry.comamericanchemicalsuppliers.com Such studies are critical for developing effective wastewater treatment methods, as synthetic dyes are common industrial pollutants. vulcanchem.com For instance, research has investigated the removal of Acid Black 24 from aqueous solutions using adsorbents like quaternary phosphonium-based bamboo cellulose (B213188). researchgate.net Similarly, other acid dyes like Acid Black 194 and Acid Black 1 have been used to test the efficacy of various adsorbents, including natural clays (B1170129) and magnetic nanoparticles, respectively. researchgate.netrsc.org The complex structure of these dyes makes them suitable representatives for testing the performance of new materials designed for environmental remediation. researchgate.net

Table 2: Research Findings on Acid Dye Adsorption

| Dye | Adsorbent Material | Key Finding |

| Acid Black 24 | Quaternary phosphonium-based bamboo cellulose (PBC) | The adsorbent showed a strong ability to remove the dye from aqueous solutions. researchgate.net |

| Acid Black 194 | Natural Smectitic Clays | Raw clay demonstrated a high adsorption yield (94%), indicating its potential for effluent treatment without chemical activation. researchgate.net |

| Acid Black 1 | L-histidine/iron oxide magnetic nanoadsorbent | The adsorbent showed significant removal efficiency, which was highly dependent on the pH of the solution. rsc.org |

| Acid Black 48 | Saccharomyces cerevisiae (Yeast) | Yeast immobilized on sugarcane bagasse was shown to biodegrade the dye, forming new primary amines and phenolic compounds. alfa-chemistry.com |

This compound is also employed as a pH indicator in scientific research. alfa-chemistry.comamericanchemicalsuppliers.com A pH indicator is a chemical compound that changes color in response to a change in pH. sciencebuddies.org This property arises from the dye's molecular structure, which is altered by the concentration of hydrogen ions in a solution, leading to a visible shift in its light-absorbing properties. While specific pH transition ranges for this compound are not widely detailed in the provided context, its use as an indicator is noted. alfa-chemistry.comamericanchemicalsuppliers.com Other acid dyes, such as Acid Black 234, are also known to be used for this purpose. alfa-chemistry.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Remediation Technologies

The environmental persistence of azo dyes like Acid Black 242 has spurred research into effective and sustainable methods for their removal from industrial wastewater. vulcanchem.com Future research is increasingly focused on moving beyond conventional treatments toward green and efficient alternatives.

A significant area of development is the use of sustainable adsorbents. doi.org Materials such as activated carbon, natural polymers (chitosan, cellulose), biochar, and industrial wastes are being investigated for their ability to adsorb dyes from aqueous solutions. doi.orgmdpi.com For instance, research on other dyes has shown that activated carbon derived from agricultural byproducts like rice husks and coconut shells can be highly effective. doi.org Future work on this compound will likely involve tailoring such low-cost, biodegradable materials to maximize its specific removal. The development of composite materials, such as polymer-based hydrogels and mixed-matrix membranes incorporating materials like graphene oxide, represents another promising frontier. mdpi.commdpi.com These advanced materials offer enhanced adsorption capacities and the potential for reusability, contributing to a circular economy approach to wastewater treatment. mdpi.comdntb.gov.ua

Advanced Oxidation Processes (AOPs) are also a key focus. These technologies utilize powerful oxidizing agents like ozone or hydroxyl radicals to break down the complex structure of dyes into simpler, less harmful compounds. vulcanchem.com Research will likely concentrate on optimizing AOPs for this compound, potentially in hybrid systems that combine them with biological treatments or adsorption for more complete remediation. eeer.orgeeer.org Nanoremediation, using nanoparticles to degrade pollutants, is another emerging technology, though its long-term ecological impact requires further study to ensure it is a truly sustainable solution. eeer.orgeeer.org

Table 1: Comparison of Emerging Remediation Technologies

| Technology | Description | Key Research Focus for this compound |

|---|---|---|

| Sustainable Adsorption | Use of low-cost, biodegradable materials to bind and remove dye molecules. | Optimizing adsorbents like biochar and polymer composites for maximum efficiency and reusability. |

| Advanced Oxidation | Chemical processes that generate highly reactive species to degrade the dye. | Enhancing degradation efficiency and exploring hybrid systems. |

| Nanoremediation | Application of nanoparticles for pollutant degradation. | Assessing effectiveness and long-term environmental safety. |

| Mixed-Matrix Membranes | Polymer membranes with embedded inorganic or organic filler particles for enhanced filtration. | Developing membranes with specific selectivity for this compound and improved flux. mdpi.com |

Advanced Understanding of Degradation Mechanisms and Pathways

A critical aspect of developing effective remediation strategies is a thorough understanding of how this compound degrades. Future research will aim to elucidate the specific chemical pathways and intermediate products formed during its breakdown.

The core of this compound's structure is the azo bond (–N=N–), which connects aromatic rings. nih.gov The cleavage of this bond is a primary step in its degradation, often leading to the formation of aromatic amines and phenolic compounds. vulcanchem.comnih.gov Techniques like Fourier Transform Infrared (FT-IR) spectroscopy are crucial for identifying the changes in functional groups and confirming the breakdown of the original dye molecule. vulcanchem.commdpi.com

Future studies will likely employ more advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to identify the series of intermediate molecules created during degradation by various methods (e.g., photocatalytic, enzymatic, or microbial). unesp.br Understanding these pathways is essential because some intermediate products can be more toxic than the parent dye. By mapping these degradation routes, scientists can refine remediation processes to ensure complete mineralization—the conversion of the dye into simple inorganic molecules like water and carbon dioxide. vulcanchem.com This knowledge will also help in assessing the ecotoxicological safety of treated effluents. unesp.br

Integration of Computational Chemistry with Experimental Studies

Computational chemistry is becoming an indispensable tool for accelerating research and providing molecular-level insights that are difficult to obtain through experiments alone. rsc.orgacs.org The integration of these in silico methods with traditional lab work is set to revolutionize the study of compounds like this compound.

Methods such as Density Functional Theory (DFT) and molecular dynamics simulations can predict the dye's properties, including its electronic structure, reactivity, and how it interacts with other molecules. acs.orgrsc.org For remediation research, computational models can simulate the adsorption of this compound onto the surface of a new adsorbent material, helping to design materials with optimal binding sites. rsc.org It can also predict the most likely points of attack for oxidizing radicals in AOPs, guiding the optimization of these processes. rsc.org

Furthermore, computational chemistry can help predict the degradation pathways by calculating the energy barriers for different chemical reactions. rsc.org This allows researchers to identify the most probable intermediate products and design experiments to verify these predictions. rsc.org This synergistic approach, where computational predictions guide experimental work and experimental results refine computational models, can significantly reduce the time and resources needed for research and development. acs.org The growing fields of machine learning and quantum computing are expected to further enhance the predictive power of these computational tools. ru.nlacs.org

Exploration of Emerging Applications (Non-human focus)

While primarily known as a textile dye, the unique chemical properties of this compound open up possibilities for its use in other specialized, non-human-focused applications. americanchemicalsuppliers.com Future research is expected to explore these novel uses in fields such as materials science and analytical chemistry.

Given its distinct color and chemical structure, this compound could be investigated as a component in specialized sensors or indicator systems. americanchemicalsuppliers.com For example, its interaction with specific metal ions or organic molecules could lead to a measurable color change, forming the basis of a simple analytical test. Its properties as an azo dye might also be relevant in the development of new materials for organic electronics or optoelectronics, although this remains a highly speculative area of research. rsc.org Another potential research avenue is its use as a model compound for studying the transport and behavior of pollutants in environmental systems. americanchemicalsuppliers.com

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural and purity profile of Acid Black 242?

- Methodological Answer :

- Use Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., sulfonic acid groups) by comparing absorption peaks to reference libraries.

- Employ High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column to assess purity and quantify impurities. Calibrate using a standard curve of this compound in a buffered mobile phase (e.g., acetonitrile:water, pH 3.0) .

- Validate results by cross-referencing with Nuclear Magnetic Resonance (NMR) data (¹H/¹³C) to confirm molecular structure and detect stereochemical anomalies .

Q. How should researchers design experiments to evaluate the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer :

- Prepare solutions at varying pH levels (2–12) using HCl/NaOH buffers. Monitor degradation via UV-Vis spectroscopy at λ_max (e.g., 560 nm for this compound).

- Apply kinetic modeling (e.g., pseudo-first-order kinetics) to calculate degradation rate constants. Use Arrhenius plots to predict stability under thermal stress .

- Include control experiments with inert atmospheres (N₂) to isolate oxidation effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adsorption capacities of this compound on different adsorbents (e.g., activated carbon vs. biochar)?

- Methodological Answer :

- Conduct meta-analysis of existing studies to identify variables causing discrepancies (e.g., surface area, pore size, pH). Use ANOVA to isolate statistically significant factors .

- Perform isotherm studies (Langmuir/Freundlich models) under standardized conditions (constant temperature, ionic strength) to compare adsorbent performance. Validate with X-ray Photoelectron Spectroscopy (XPS) to analyze surface interactions (e.g., π-π bonding vs. electrostatic forces) .

- Address "principal contradictions" by prioritizing variables with the highest impact on adsorption (e.g., functional group density on adsorbents) .

Q. What computational strategies are suitable for modeling the binding mechanisms of this compound with cellulose substrates?

- Methodological Answer :

- Use Density Functional Theory (DFT) to simulate dye-substrate interactions at the molecular level. Optimize geometries using B3LYP/6-31G* basis sets and calculate binding energies .

- Validate simulations with Molecular Dynamics (MD) under solvated conditions (e.g., water as solvent) to assess dynamic behavior over nanosecond timescales .

- Cross-reference computational results with Atomic Force Microscopy (AFM) data to verify predicted adhesion forces .

Q. How can iterative experimental designs improve the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer :

- Apply Design of Experiments (DoE) with factorial variations (e.g., temperature, reaction time, catalyst concentration). Use response surface methodology to optimize conditions .

- Implement iterative deepening by incrementally adjusting one variable while holding others constant. Analyze byproducts via LC-MS to identify reaction pathways .

- Use machine learning algorithms (e.g., random forests) to predict optimal synthesis parameters from historical data .

Data Analysis & Contradiction Management

Q. What statistical frameworks are recommended for analyzing batch-to-batch variability in this compound’s dyeing efficiency?

- Methodological Answer :

- Apply Multivariate Analysis of Variance (MANOVA) to assess interactions between variables (e.g., temperature, mordant type).

- Use Principal Component Analysis (PCA) to reduce dimensionality and identify dominant variability sources .

- Address outliers by repeating experiments under identical conditions and applying Grubbs’ test for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。